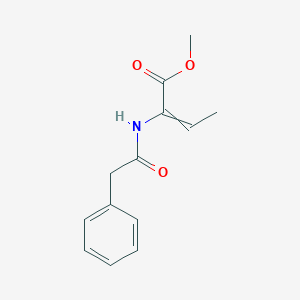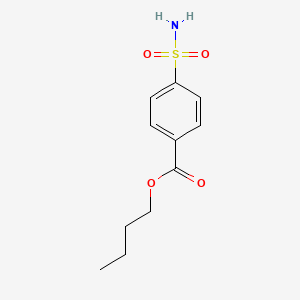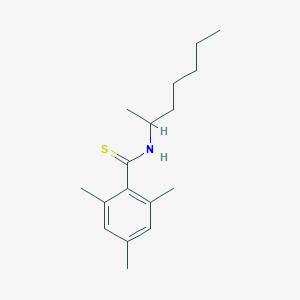
Methyl 2-(2-phenylacetamido)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-phenylacetamido)but-2-enoate is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-phenylacetamido)but-2-enoate typically involves the condensation of a β-ketoester with an amide. One common method involves the use of diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction conditions are generally mild, making this method cost-effective and easy to handle.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of enaminone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs, possibly using continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-phenylacetamido)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the enone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohols.
Substitution: Substituted enaminones.
Applications De Recherche Scientifique
Methyl 2-(2-phenylacetamido)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of methyl 2-(2-phenylacetamido)but-2-enoate involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-(2-phenylacetamido)hex-5-enoate: Similar structure but with a longer carbon chain.
Methyl 2-(2-phenylacetamido)benzoate: Contains a benzene ring instead of an enone group.
Uniqueness
Methyl 2-(2-phenylacetamido)but-2-enoate is unique due to its specific enone structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60027-54-5 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
methyl 2-[(2-phenylacetyl)amino]but-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-11(13(16)17-2)14-12(15)9-10-7-5-4-6-8-10/h3-8H,9H2,1-2H3,(H,14,15) |
Clé InChI |
GLWJRORBXPIYON-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C(=O)OC)NC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)






![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
